4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole
Description
4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole is a structurally complex heterocyclic compound featuring a pyrazole core substituted with a bromine atom, an ethyl group, and a bicyclic 7-oxa-3-thiabicyclo[4.1.0]heptane moiety. The bicyclic system introduces both oxygen and sulfur atoms into the framework, creating unique electronic and steric properties.
Properties
Molecular Formula |
C10H13BrN2OS |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
4-bromo-1-ethyl-5-(7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl)pyrazole |
InChI |
InChI=1S/C10H13BrN2OS/c1-2-13-9(7(11)5-12-13)10-3-4-15-6-8(10)14-10/h5,8H,2-4,6H2,1H3 |
InChI Key |
KSZZXYQJAHSLOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C23CCSCC2O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazones and α-bromo ketones under visible light catalysis.
Introduction of the Bromo Group: The bromo group is introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Bicyclic Moiety: The oxa-thiabicycloheptane moiety is attached through a series of substitution reactions involving appropriate precursors and reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the bicyclic moiety.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in cyanation reactions.
Visible Light Catalysis: Facilitates tandem reactions involving hydrazones and α-bromo ketones.
Major Products
The major products formed from these reactions include various substituted pyrazoles, complex heterocyclic systems, and derivatives with modified bicyclic moieties .
Scientific Research Applications
4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Pyrazole Core
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole derivatives (): These compounds, such as chlorantraniliprole, exhibit high insecticidal activity due to the 3-chloropyridinyl group enhancing binding to insect ryanodine receptors. In contrast, the target compound’s ethyl and bicyclic substituents may alter receptor affinity or metabolic stability. For example, diacylhydrazine derivatives of this scaffold showed LC50 values of 23.67–28.90 mg/L against Plutella xylostella, outperforming tebufenozide (LC50 = 37.77 mg/L) .
5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole ():
This derivative lacks a bicyclic system but demonstrates how electron-withdrawing groups (e.g., nitro, bromo) enhance stability and intermolecular interactions. The absence of a bicyclic moiety likely reduces steric hindrance, facilitating crystallization .
Bicyclic System Modifications
4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole ():
Replacing the ethyl group with a methyl group slightly reduces molecular weight (275.17 g/mol vs. theoretical 289.18 g/mol for the ethyl variant). Storage guidelines for this analog emphasize avoiding heat and moisture, suggesting sensitivity common to sulfur-containing bicyclic systems .4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole ():
This compound replaces sulfur with a second oxygen atom in the bicyclic system, altering polarity and hydrogen-bonding capacity. The methoxymethyl group may enhance solubility compared to the ethyl substituent .
Physicochemical Properties and Stability
Biological Activity
4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole is a complex organic compound notable for its unique bicyclic structure that incorporates both sulfur and oxygen atoms along with a bromine atom and an ethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃BrN₂OS |
| Molecular Weight | 289.19 g/mol |
| IUPAC Name | 4-bromo-1-ethyl-5-(7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl)pyrazole |
| InChI Key | SMXAUCGXDJZMDC-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)Br)C23CSCCC2O3 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Pyrazoles are known to exhibit activity against various bacterial strains, and this compound has been tested against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways .
Anticancer Activity
The anticancer properties of this compound have also been a focus of research. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. For example, a study indicated that similar pyrazole compounds could induce apoptosis in PC-3 prostate cancer cells, suggesting a promising avenue for further investigation .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the unique structural features of the compound allow it to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. The presence of the bromine atom may enhance its reactivity and binding affinity to biological targets .
Study on Antimicrobial Activity
In a comparative study assessing various pyrazole derivatives, this compound was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study on Anticancer Activity
A notable case study involved the evaluation of this compound's efficacy against breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, accompanied by increased levels of apoptotic markers such as caspase activation . This suggests its potential as a lead compound for developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
